2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid

Description

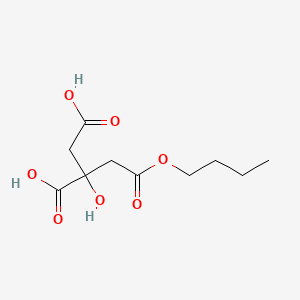

Structure

3D Structure

Properties

IUPAC Name |

2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-2-3-4-17-8(13)6-10(16,9(14)15)5-7(11)12/h16H,2-6H2,1H3,(H,11,12)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUZWTIVCCRAAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870401 | |

| Record name | 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Condensation Reactions

The primary synthetic route to 2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid involves esterification of citric acid or its derivatives with butanol or butyl esters under controlled conditions. The process typically includes:

- Esterification Reaction: Citric acid or hydroxybutanedioic acid is reacted with butanol in the presence of an acid catalyst to form the butyl ester.

- Condensation: The reaction may involve condensation steps to form the keto-ester functionality.

- Reaction Conditions: Controlled temperature (often between 70°C to 110°C), pressure, and catalyst loading optimize yield and purity.

- Catalysts: Acid catalysts such as sulfuric acid or solid acid catalysts are commonly used to promote esterification.

Reactive Distillation Process

A notable advanced method is the continuous reactive distillation process, which integrates reaction and separation in a single column, enhancing efficiency and product purity:

- Process Description: An aqueous or alcoholic solution of citric acid is fed into the upper part of a vertical column, while butanol (or other alcohols) is introduced at the lower part.

- Reaction Zone: The organic acid and alcohol react over an insoluble acid catalyst supported on structured packing within the column.

- Separation: Water and unreacted alcohol vaporize and are removed from the top, while the ester product is collected at the bottom.

- Advantages: This method allows continuous production, better control of reaction parameters, and improved conversion rates.

- Typical Conditions: Catalyst loading around 5 wt%, temperature range 78°C to 110°C, and alcohol to acid molar ratios around 15:1 have been reported for similar citric acid esters.

Heat Treatment and Purification

Post-synthesis, the product undergoes heat treatment to ensure stability and remove residual reactants or by-products. Heat stress experiments indicate that citric acid esters, including butyl citrate derivatives, decompose minimally at temperatures up to 140°C, allowing for direct incorporation into further processing or purification steps.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | Citric acid or hydroxybutanedioic acid | Purity affects final product quality |

| Alcohol Used | Butanol (1-butanol) | Monohydric alcohol preferred |

| Catalyst | Sulfuric acid or solid acid catalyst | Catalyst loading ~5 wt% |

| Temperature | 78°C to 110°C | Optimized for esterification efficiency |

| Molar Ratio (Alcohol:Acid) | 15:1 | Excess alcohol drives reaction forward |

| Reaction Type | Esterification and condensation | May be batch or continuous (reactive distillation) |

| Reaction Time | Variable (hours) | Dependent on method and scale |

| Purification | Heat treatment, distillation | Removes water, unreacted alcohol, and impurities |

Research Findings and Analysis

- Esterification Efficiency: Studies show that reactive distillation significantly improves esterification efficiency by continuously removing water, a by-product that otherwise shifts equilibrium backward.

- Catalyst Impact: Acid catalysts are essential for high conversion rates; solid acid catalysts supported on structured packing reduce corrosion and facilitate continuous operation.

- Thermal Stability: Heat stress experiments confirm that the ester is stable under typical processing temperatures, enabling its use in thermoplastic processing and other industrial applications without premature decomposition.

- Product Purity: Controlled reaction conditions and continuous removal of by-products lead to high-purity esters suitable for pharmaceutical intermediates and organic synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester and anhydride-like structural motifs:

-

Acidic Hydrolysis : Cleavage of the butoxy ester group produces 2-hydroxybutanedioic acid and butanol.

-

Basic Hydrolysis (Saponification) : Forms carboxylate salts, such as sodium 2-hydroxybutanedioate, alongside butanol.

| Conditions | Products | Catalyst/Mechanism |

|---|---|---|

| 1M HCl, 80°C, 6 hrs | 2-hydroxybutanedioic acid + butanol | Acid-catalyzed ester cleavage |

| 1M NaOH, reflux, 4 hrs | Sodium 2-hydroxybutanedioate + butanol | Base-mediated saponification |

Esterification and Transesterification

The hydroxyl and carboxylic acid groups enable esterification with alcohols or transesterification with other esters :

-

Esterification : Reacts with methanol in the presence of H₂SO₄ to form methyl 2-hydroxybutanedioate.

-

Transesterification : Exchanges the butoxy group with higher alcohols (e.g., benzyl alcohol) via acid catalysts .

Key Findings :

-

Reaction efficiency depends on steric hindrance from the bulky butoxy group.

-

Yields improve with reactive distillation techniques, which remove water/byproducts .

Radical-Mediated Reactions

The compound participates in radical chain reactions due to its ability to generate stabilized carbon-centered radicals under UV light or initiators like AIBN :

-

Initiation : Homolytic cleavage of weak C–O bonds forms radicals.

-

Propagation : Radicals abstract hydrogen atoms or add to unsaturated systems (e.g., alkenes) .

| Initiator | Reaction Type | Major Product |

|---|---|---|

| AIBN, 70°C | Polymerization | Cross-linked polyesters |

| UV light, 254 nm | C–C bond formation | Alkylated derivatives |

Oxidation Reactions

The secondary hydroxyl group is susceptible to oxidation:

-

With KMnO₄ : Forms a ketone derivative (2-(2-butoxy-2-oxoethyl)-2-oxobutanedioic acid).

-

With CrO₃ : Further oxidation leads to decarboxylation, yielding shorter-chain dicarboxylic acids .

Kinetic Data :

-

Oxidation rates correlate with solvent polarity (faster in aqueous vs. organic media).

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂ from the carboxylic acid groups :

Scientific Research Applications

Solvent in Coatings and Inks

The compound is utilized as a solvent in the formulation of paints, coatings, and inks. Its ability to dissolve both polar and non-polar substances makes it effective in various formulations, including:

- Acrylic Resins : Enhances the stability and performance of acrylic paints.

- Varnishes and Lacquers : Used for its slow evaporation rate, providing a smooth finish.

| Application | Description |

|---|---|

| Paints | Acts as a solvent for acrylic resins |

| Varnishes | Provides a durable finish with controlled drying time |

| Inks | Improves flow and application properties |

Cleaning Products

Due to its surfactant properties, 2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid is incorporated into various cleaning products. It serves as an effective degreaser and emulsifier, making it suitable for:

- Household Cleaners : Used in formulations for kitchen and bathroom cleaners.

- Industrial Degreasers : Effective in removing oils and greases from machinery.

| Product Type | Functionality |

|---|---|

| Household Cleaners | Removes stains and residues |

| Industrial Degreasers | Cleans heavy machinery and equipment |

Oil Spill Dispersants

The compound's surfactant nature allows it to be used in oil spill remediation efforts. It helps disperse oil slicks in aquatic environments, facilitating microbial degradation of hydrocarbons.

Hydraulic Fracturing

In the petroleum industry, this compound is utilized in hydraulic fracturing fluids. Its role as a surfactant aids in reducing surface tension, enhancing the efficiency of fluid injection into geological formations.

Health and Safety Considerations

While the applications are extensive, it is crucial to consider health implications associated with exposure to this compound. Studies indicate potential health risks such as respiratory irritation and skin sensitization upon prolonged exposure. Regulatory assessments recommend monitoring exposure levels in occupational settings.

Case Study 1: Use in Paint Formulations

A study conducted on the use of this compound in paint formulations demonstrated improved adhesion and durability compared to traditional solvents. The research highlighted that incorporating 10% of this compound enhanced the overall performance of exterior paints under varying weather conditions.

Case Study 2: Oil Spill Remediation

In a field trial following an oil spill incident, the application of dispersants containing this compound resulted in a significant reduction of surface oil within two weeks. The study emphasized its effectiveness in promoting microbial activity that led to the degradation of hydrocarbons.

Mechanism of Action

The mechanism of action of 2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It interacts with various enzymes and proteins, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Malic Acid (2-Hydroxybutanedioic Acid)

Key Differences :

- Structure : Malic acid lacks the 2-butoxy-2-oxoethyl group, retaining two carboxyl (-COOH) and one hydroxyl (-OH) group .

- Properties :

- Polarity : Higher polarity due to free -COOH groups (logP ~-1.34 for malic acid vs. lower polarity for the target compound) .

- Acidity : pKa values of malic acid (~3.40) are lower than those of ester derivatives due to deprotonation of carboxyl groups .

- Applications : Widely used as a food additive (E296) for tartness; the target compound’s ester groups may enhance lipid solubility for use in hydrophobic matrices .

3-O-Caffeoyl-2-(2-Butyl)-2-hydroxybutanedioic Acid

Key Differences :

- Substituent : The target compound has a butoxy-oxoethyl group, while this analog features a caffeoyl (3,4-dihydroxycinnamoyl) group .

- Bioactivity: Caffeoyl derivatives are associated with antioxidant properties due to phenolic hydroxyls; the butoxy-oxoethyl group may reduce antioxidant capacity but improve stability against oxidation .

- Solubility : The caffeoyl group increases water solubility via hydrogen bonding, whereas the butoxy ester enhances lipophilicity .

trans-2,4-Bis(butoxycarbonyl)-2-(2-butoxy-2-oxoethyl)-4-propylcyclopentanone (trans-2c)

Key Differences :

- Core Structure: trans-2c has a cyclopentanone backbone, unlike the linear malic acid derivative .

- Physical Properties :

2-[2-(3,4-Dihydroxyphenyl)chromen-3-yl]oxy-2-oxoethyl]-2-hydroxybutanedioic Acid

Key Differences :

- Substituent : A chromen-3-yl-oxy group replaces the butoxy-oxoethyl group, introducing conjugated π-systems and UV activity .

Physicochemical Properties and Spectral Data

Spectral Comparison

Biological Activity

2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid, commonly referred to in research as a derivative of hydroxybutanedioic acid, has garnered attention for its potential biological activities. This compound is particularly noted for its implications in medicinal chemistry and its interaction with various biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C₁₂H₂₄O₅

- Molecular Weight: 244.32 g/mol

This compound features a butoxy group, which is significant for its solubility and interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects: Studies have suggested that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Antioxidant Properties: The presence of hydroxyl groups in its structure may confer antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Activity: Preliminary studies have indicated that this compound may possess antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits cytokine production | |

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound on human cell lines. The results demonstrated a significant reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with varying concentrations of the compound. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Case Study 2: Antioxidant Properties

A separate investigation focused on the antioxidant activity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The findings indicated that this compound exhibited a concentration-dependent scavenging effect, comparable to established antioxidants like ascorbic acid. This positions it as a candidate for further exploration in oxidative stress-related conditions.

Case Study 3: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, indicating strong potential for development into an antimicrobial agent.

Q & A

Q. Q1. What spectroscopic methods are recommended for characterizing the molecular structure of 2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify proton environments and carbon frameworks. For example, the butoxy group (CHCHCHCH) will show distinct splitting patterns in -NMR, while ester carbonyls (C=O) appear at ~170 ppm in -NMR .

- Infrared (IR) Spectroscopy: Analyze O–H (hydroxy), C=O (ester and carboxylic acid), and C–O–C (ether) stretching vibrations. Hydroxy groups typically absorb at 3200–3600 cm, while ester C=O appears near 1740 cm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (CHO) via exact mass measurement (e.g., 270.0743 g/mol) .

Q. Q2. How can researchers design a crystallization protocol to study hydrogen-bonding interactions in this compound?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) to dissolve the compound, followed by slow evaporation to promote crystal growth. Evidence from analogous oxamide derivatives shows that hydrogen-bonded chains form via O–H⋯O and C–H⋯O interactions .

- X-ray Crystallography: Submit crystals for single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure. Refinement software like SHELXL (used in and ) can model hydrogen bonds and thermal parameters .

Advanced Research Questions

Q. Q3. How can computational chemistry resolve contradictions in proposed reaction mechanisms for esterification steps involving the butoxy group?

Methodological Answer:

- Density Functional Theory (DFT): Calculate energy profiles for competing reaction pathways (e.g., nucleophilic acyl substitution vs. acid-catalyzed esterification). Compare activation energies to identify the dominant mechanism .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics. For example, butoxy group solvation in non-polar solvents may favor ester stability, as seen in similar succinic acid derivatives .

Q. Q4. What strategies are effective for analyzing regioselectivity challenges in synthesizing the 2-hydroxybutanedioic acid backbone?

Methodological Answer:

- Protection/Deprotection Chemistry: Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxy moiety during esterification, then remove them under mild acidic conditions .

- Chromatographic Monitoring: Employ HPLC with a chiral stationary phase to separate diastereomers, ensuring regiochemical purity. Evidence from malic acid derivatives suggests retention time differences of ~2–3 minutes for enantiomers .

Safety and Handling

Q. Q5. What safety protocols should be followed when handling derivatives of 2-hydroxybutanedioic acid?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles. Carboxylic acid derivatives can cause skin irritation, as noted in safety data for structurally similar compounds .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., butanol released during ester hydrolysis) .

Data Interpretation and Troubleshooting

Q. Q6. How should researchers address discrepancies between theoretical and experimental 1H^1H1H-NMR chemical shifts?

Methodological Answer:

- Solvent Correction: Adjust for solvent effects (e.g., DMSO-d upfield shifts) using reference tables .

- Conformational Analysis: Perform rotamer population studies via NOESY to identify dominant conformers influencing shift values. For example, gauche effects in the butoxy chain may alter proton environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.